molecular formula C15H17FN2O B5758950 N'-(4-fluorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide

N'-(4-fluorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide

Cat. No.: B5758950
M. Wt: 260.31 g/mol
InChI Key: HLWMIIZDSPHJFV-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide, commonly known as FBH, is a compound that has been extensively studied for its potential use in scientific research. FBH is a bicyclic hydrazide derivative that has been synthesized through various methods, including the reaction of bicyclo[4.1.0]hept-2-ene-7,8-dicarboxylic anhydride with 4-fluorobenzaldehyde in the presence of hydrazine hydrate.

Mechanism of Action

The exact mechanism of action of FBH is not fully understood. However, it has been suggested that FBH may act as a GABA(A) receptor modulator, which could explain its anticonvulsant and anxiolytic effects. FBH has also been found to inhibit monoamine oxidase A and B, which could explain its antidepressant effects.
Biochemical and Physiological Effects:
FBH has been found to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which could explain its anticonvulsant and anxiolytic effects. FBH has also been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which could explain its antidepressant effects. Additionally, FBH has been found to possess antioxidant properties, which could contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

FBH has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and relatively easy to synthesize. FBH has also been found to be stable under various conditions, which makes it suitable for long-term experiments. However, one of the limitations is that FBH has poor solubility in water, which could limit its use in certain experiments. Additionally, the exact mechanism of action of FBH is not fully understood, which could limit its potential use in certain experiments.

Future Directions

There are several future directions for FBH research. One of the possible directions is to further investigate its potential as a neuroprotective agent against ischemia-induced neuronal damage. Another possible direction is to investigate its potential as an antimicrobial and antitumor agent. Additionally, further studies could be conducted to elucidate the exact mechanism of action of FBH and to investigate its potential as a GABA(A) receptor modulator.

Synthesis Methods

FBH can be synthesized through various methods. One of the most common methods involves the reaction of bicyclo[4.1.0]hept-2-ene-7,8-dicarboxylic anhydride with 4-fluorobenzaldehyde in the presence of hydrazine hydrate. The reaction yields FBH as a white crystalline solid with a melting point of 232-234°C.

Scientific Research Applications

FBH has been extensively studied for its potential use in scientific research. It has been found to exhibit anticonvulsant, antidepressant, and anxiolytic properties. FBH has also been shown to have potential as a neuroprotective agent against ischemia-induced neuronal damage. Additionally, FBH has been found to possess antimicrobial and antitumor properties.

Properties

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O/c16-11-7-5-10(6-8-11)9-17-18-15(19)14-12-3-1-2-4-13(12)14/h5-9,12-14H,1-4H2,(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWMIIZDSPHJFV-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2C(=O)NN=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2C(C1)C2C(=O)N/N=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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